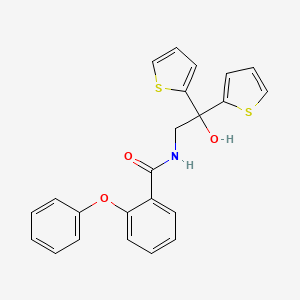

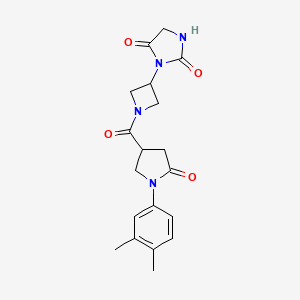

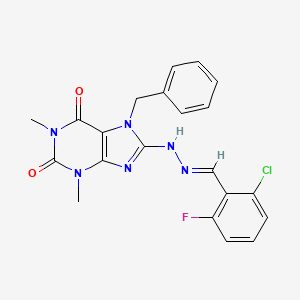

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While the exact synthesis process for “N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide” is not available, a related compound, “2-hydroxy-2,2-di(thiophen-2-yl)acetic acid”, has been synthesized using thiophen-2-yl magnesium bromide and thienylglycoxylate dethyle in tetrahydrofuran and diethyl ether at -60℃ .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

A series of novel compounds related to N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide have been synthesized, displaying significant antibacterial and antifungal activities. These compounds were effective against various pathogenic strains, suggesting their potential in medicinal applications (Altundas et al., 2010).

Antioxidant Activity

Sterically hindered phenols related to N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide, synthesized as potential antioxidants, have shown promise in hydrogen bond formation, indicated by UV and IR spectroscopy (Storozhok et al., 2013).

Anticonvulsant Potential

In the field of neurology, derivatives of thiadiazole, a structurally similar compound, have shown high anticonvulsive activity, suggesting potential applications of related compounds in anticonvulsant therapies (Sych et al., 2018).

Electroactive Polymer Synthesis

The compound has been utilized in the synthesis of electroactive polymers, indicating its utility in material science and electronics. These polymers have been studied for their electrical conductivity and fluorescence properties (Kaya & Aydın, 2012).

Antitumor Activity

Related compounds have shown promising inhibitory activities against cancer cell growth, particularly in histone deacetylase inhibition, which is a significant area in cancer research (Hirata et al., 2012).

Radical Scavenging Activity

Nitrogen-containing bromophenols, structurally similar to N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide, have demonstrated potent scavenging activity against radicals, indicating their potential as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

Anti-Microbial Evaluation

Compounds related to N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide have been evaluated for their anti-microbial activity, showing potential as antibacterial agents (Spoorthy et al., 2021).

Mecanismo De Acción

Target of Action

The primary targets of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide are currently unknown

Result of Action

The molecular and cellular effects of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide’s action are currently unknown

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide . .

Propiedades

IUPAC Name |

N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO3S2/c25-22(18-10-4-5-11-19(18)27-17-8-2-1-3-9-17)24-16-23(26,20-12-6-14-28-20)21-13-7-15-29-21/h1-15,26H,16H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYQBPNEJKDUKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NCC(C3=CC=CS3)(C4=CC=CS4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-phenoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2816265.png)

![N-(2,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2816276.png)

![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2816278.png)